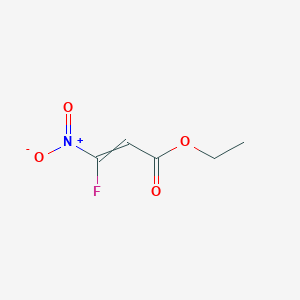
Ethyl 3-fluoro-3-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-3-nitroprop-2-enoate is an organic compound with the molecular formula C5H6FNO4 It is an ester derivative characterized by the presence of both a nitro group and a fluoro group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-3-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with fluorine and nitric acid under controlled conditions. The reaction proceeds through the nitration of the acetoacetate followed by fluorination. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-3-nitroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl prop-2-enoates.
Scientific Research Applications
Ethyl 3-fluoro-3-nitroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-3-nitroprop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-nitroprop-2-enoate: Lacks the fluoro group, making it less reactive in certain substitution reactions.
Ethyl 3-fluoro-3-hydroxyprop-2-enoate: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and reactivity.
Properties
CAS No. |
113689-61-5 |
|---|---|
Molecular Formula |
C5H6FNO4 |
Molecular Weight |
163.10 g/mol |
IUPAC Name |
ethyl 3-fluoro-3-nitroprop-2-enoate |
InChI |
InChI=1S/C5H6FNO4/c1-2-11-5(8)3-4(6)7(9)10/h3H,2H2,1H3 |
InChI Key |
NWZVDVFNBYPHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















